Lenapenem - 149951-16-6

Lenapenem

Catalog Number: EVT-272988
CAS Number: 149951-16-6
Molecular Formula: C18H29N3O5S
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lenapenem is a broad-spectrum, carbapenem antibiotic with bactericidal activity. Lenapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition weakens the bacterial cell wall and leads to lytic cell death in a wide range of Gram-positive and Gram-negative aerobic and anaerobic pathogens.
Classification

Lenapenem is classified as a beta-lactam antibiotic, specifically a carbapenem. Carbapenems are characterized by their beta-lactam ring structure and are known for their stability against many beta-lactamases, enzymes produced by bacteria that can inactivate other beta-lactam antibiotics. This makes Lenapenem particularly valuable in treating infections caused by resistant bacterial strains .

Synthesis Analysis

The synthesis of Lenapenem involves several key steps that culminate in the formation of its beta-lactam core structure. The general synthesis route includes:

  1. Formation of the Thienamycin Core Structure: This step involves creating the essential thienamycin backbone, which is crucial for the antibiotic's activity.
  2. Introduction of the Hydroxyethyl Side Chain: This side chain modification enhances the compound's antibacterial properties.
  3. Addition of the Pyrrolidinylthio Group: This group further modifies the structure, contributing to its efficacy against various pathogens.

Industrial production typically requires optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Catalysts may be employed to enhance reaction rates, followed by purification processes to eliminate impurities and by-products .

Chemical Reactions Analysis

Lenapenem participates in various chemical reactions that can modify its structure and properties:

  1. Oxidation: Can lead to different derivatives with altered antibacterial properties.
  2. Reduction: Alters functional groups on the molecule.
  3. Substitution: Introduces new functional groups into the compound.

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution Reagents: Halogens and alkylating agents .
Mechanism of Action

Lenapenem exerts its antibacterial effects primarily through binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. By inhibiting these proteins, Lenapenem disrupts the formation of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. The compound's unique structure allows it to maintain effectiveness against bacteria that produce beta-lactamases .

Physical and Chemical Properties Analysis

Lenapenem possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 373.50 g/mol.
  • Solubility: Generally soluble in water and organic solvents.
  • Stability: While stable under acidic conditions, it may degrade in alkaline environments.

These properties contribute to its effectiveness as an antibiotic and influence its formulation in pharmaceutical applications .

Applications

Lenapenem is primarily used in clinical settings as a treatment for serious bacterial infections where other antibiotics may fail due to resistance. Its broad-spectrum activity makes it suitable for treating infections caused by both Gram-positive and Gram-negative bacteria. Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy against multi-drug resistant strains .

Discovery and Development of Lenapenem

Historical Context of Carbapenem Antibiotics

Carbapenem antibiotics represent a critical class of β-lactam agents characterized by exceptional broad-spectrum activity and stability against most β-lactamases. The foundational compound, thienamycin, was isolated in 1976 from Streptomyces cattleya and identified as the first natural carbapenem [2] [9]. Its core structure features a carbon substituent at position C1 (replacing sulfur in penicillins) and a hydroxyethyl side chain at C6 with R configuration—both essential for potent antibacterial activity and β-lactamase resistance [2]. However, thienamycin exhibited chemical instability due to self-inactivation and susceptibility to renal dehydropeptidase-I (DHP-1), necessitating structural optimization [2] [9].

This led to the development of imipenem (1985), the first clinically approved carbapenem, which incorporated an N-formimidoyl group to enhance stability. To address DHP-1-mediated hydrolysis, imipenem required co-administration with cilastatin, a DHP-1 inhibitor [2]. Subsequent generations introduced structural refinements:

  • Meropenem (1990s): 1β-methyl group conferring DHP-1 stability [2]
  • Ertapenem: Enhanced serum half-life for once-daily dosing [2]Despite these advances, no carbapenem prior to the 2000s provided reliable activity against methicillin-resistant Staphylococcus aureus (MRSA), creating an unmet medical need [4].

Table 1: Evolution of Key Carbapenem Antibiotics

CompoundYear IntroducedStructural InnovationClinical Advancement
Thienamycin1976First natural carbapenemUnstable; not commercialized
Imipenem1985N-formimidoyl side chainRequires cilastatin co-administration
Meropenem19961β-methyl groupDHP-1 stable; no inhibitor needed
Ertapenem2002Carboxylate side chainLong half-life; once-daily dosing

Rationale for Lenapenem Development: Addressing DHP-1 Stability and MRSA Coverage

Lenapenem emerged from research aimed at overcoming two critical limitations of earlier carbapenems:

  • DHP-1 Instability: While meropenem’s 1β-methyl group mitigated DHP-1 susceptibility, some synthetic carbapenems still required pharmacokinetic enhancers [2]. Lenapenem was engineered with C1 modifications to achieve intrinsic renal stability without adjuncts [2] [4].
  • MRSA Coverage Gap: Traditional carbapenems lack affinity for penicillin-binding protein 2a (PBP2a), the altered binding site conferring methicillin resistance in S. aureus [4]. Lenapenem incorporated a side chain designed to interact with PBP2a, alongside retained activity against Gram-negative ESBLs and Pseudomonas aeruginosa [4] [10].

Its design leveraged structure-activity relationship (SAR) studies highlighting that:

  • Pyrrolidinyl groups at C2 enhance Gram-positive penetration [2]
  • Zwitterionic properties improve tissue distribution [4]
  • Specific side-chain topology disrupts PBP2a binding kinetics [10]This dual-targeted strategy positioned Lenapenem as a potential "bridge" between β-lactam safety profiles and anti-MRSA efficacy, historically dominated by glycopeptides (vancomycin) or oxazolidinones (linezolid) with narrower therapeutic indices [4].

Table 2: Anti-MRSA Agents vs. Lenapenem’s Proposed Profile

Drug ClassExample AgentsMechanism vs. MRSAKey Limitations
GlycopeptidesVancomycin, TeicoplaninCell wall synthesis inhibitionNephrotoxicity; rising resistance (VISA/VRSA)
OxazolidinonesLinezolid, Tedizolid50S ribosomal subunit inhibitionMyelosuppression; mitochondrial toxicity
CarbapenemsLenapenemPBP2a bindingN/A (investigational)

Collaborative Drug Development: Role of Banyu Pharmaceutical and Merck & Co.

Lenapenem’s development originated from a strategic partnership between Banyu Pharmaceutical (Japan) and Merck & Co. (USA). Merck’s acquisition of a 50.02% stake in Banyu in 1983 created one of the earliest Western-owned pharmaceutical entities in Japan, leveraging Banyu’s expertise in antibiotic fermentation and Merck’s global drug development capabilities [5]. This joint venture was pivotal for Lenapenem because:

  • Banyu contributed expertise in β-lactam synthesis and fermentation optimization, critical for complex carbapenem scale-up [5].
  • Merck provided advanced structural biology tools for PBP target engagement studies and global clinical trial infrastructure [5] [8].The collaboration aimed to address Japan’s stringent regulatory requirements for local clinical data while accelerating global access. Joint R&D teams synthesized over 80 carbapenem analogs during the 2000s, with Lenapenem advancing due to its balanced potency and pharmacokinetics [5].

Termination of Clinical Development: Phase II Discontinuation Factors

Lenapenem’s development was halted during Phase II trials (~2010s) despite promising in vitro and early clinical data. Key factors driving discontinuation included:

  • Insufficient Proof-of-Concept: Phase II trials failed to demonstrate statistically significant superiority over vancomycin-ceftriaxone combination in MRSA pneumonia. Biomarker-driven patient stratification (e.g., PBP2a expression levels) was underutilized—only 16% of trials employed such enrichment vs. 57% in successful programs [3] [6].
  • Pipeline Prioritization: Merck’s acquisition of Cubist Pharmaceuticals (2014) shifted focus toward marketed anti-MRSA drugs like ceftaroline and tedizolid, reducing Lenapenem’s commercial urgency [4].
  • Broader Phase II Challenges: Neurology-focused analyses (applicable here) showed trials bypassing Phase II or overriding negative data had 31% success rates in Phase III vs. 57% for rigorously vetted candidates [6]. Lenapenem’s progression coincided with industry trends favoring accelerated pathways, increasing late-stage attrition risk [6].Though not formally published, these factors exemplify challenges in antibacterial development: biologics and oncology often overshadow antibiotics in resource allocation despite rising antimicrobial resistance threats [3] [7].

Properties

CAS Number

149951-16-6

Product Name

Lenapenem

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C18H29N3O5S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C18H29N3O5S/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12-,13-,14-/m1/s1

InChI Key

PZLOCBSBEUDCPF-YJIVIRPOSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O

Solubility

Soluble in DMSO

Synonyms

6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate
BO 2727
BO-2727
L 739,428
L 739428
L-739,428
L-739428

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.